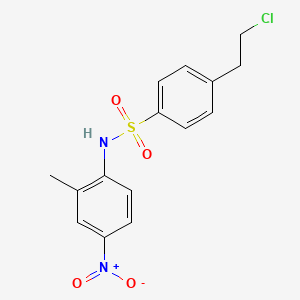![molecular formula C36H27N3O6 B11557997 bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11557997.png)
bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrobenzene core with two carboxylate groups and is substituted with imino and methylphenyl groups, making it a subject of interest in organic chemistry and material science.
準備方法
The synthesis of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine group: This involves the condensation of 3-methylbenzaldehyde with aniline derivatives under acidic conditions to form the imine intermediate.
Nitration: The nitrobenzene core is introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the imine and nitrobenzene intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
化学反応の分析
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imine group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular pathways .
類似化合物との比較
Similar compounds include:
1,4-Bis(4-nitrophenyl)benzene: This compound shares the nitrobenzene core but lacks the imine and carboxylate groups, making it less versatile in terms of chemical reactivity.
1,4-Bis(4-aminophenyl)benzene: This compound features amino groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Bis(4-carboxyphenyl)benzene: This compound has carboxylate groups but lacks the imine and nitro functionalities, resulting in different applications and reactivity.
特性
分子式 |
C36H27N3O6 |
|---|---|
分子量 |
597.6 g/mol |
IUPAC名 |
bis[4-[(3-methylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H27N3O6/c1-24-5-3-7-29(19-24)37-22-26-9-14-31(15-10-26)44-35(40)28-13-18-33(34(21-28)39(42)43)36(41)45-32-16-11-27(12-17-32)23-38-30-8-4-6-25(2)20-30/h3-23H,1-2H3 |
InChIキー |
ZHQCBPNQMAKADG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC(=C5)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11557929.png)
![N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11557936.png)
![N-({N'-[(1E)-1-(4-Ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11557937.png)
![N-(1-{N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11557945.png)
![2-(4-ethoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557954.png)
![Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-](/img/structure/B11557959.png)
![4-fluoro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11557966.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11557976.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557978.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11557985.png)
![2-[(E)-(2-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate](/img/structure/B11557990.png)
![[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)
